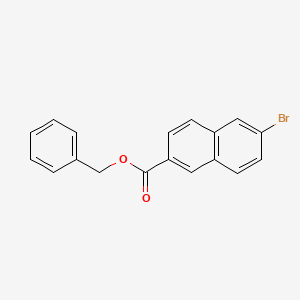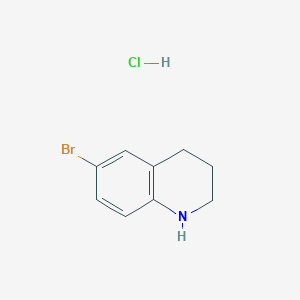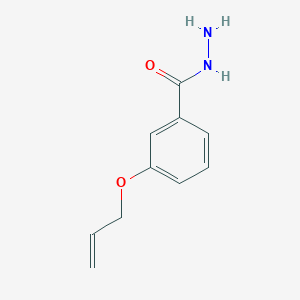
3-(Allyloxy)benzohydrazid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to “3-(Allyloxy)benzohydrazide” has been studied. For instance, the etherification of cellulose using allyl glycidyl ether was carried out in aqueous alkaline solutions of benzyltrimethylammonium hydroxide, tetramethylammonium hydroxide, NaOH and different mixtures of these bases .Molecular Structure Analysis
The molecular structure of “3-(Allyloxy)benzohydrazide” consists of 10 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms.Wirkmechanismus
Target of Action
Benzohydrazides, a class of compounds to which 3-(allyloxy)benzohydrazide belongs, are known for their diverse biological properties, suggesting they interact with multiple targets .
Mode of Action
Benzohydrazides are known to exhibit various biological activities, including antibacterial, antifungal, anticonvulsant, anticancer, and antitubercular activities . These activities suggest that benzohydrazides may interact with their targets in a way that inhibits essential biological processes.
Biochemical Pathways
A related compound, probenazole (pbz; 3-allyloxy-1,2-benzisothiazole-1,1-dioxide), has been shown to induce systemic-acquired resistance (sar) in plants through enhanced accumulation of salicylic acid (sa), suggesting that 3-(allyloxy)benzohydrazide might have similar effects .
Result of Action
Benzohydrazides are known for their diverse biological properties, suggesting that they may have a wide range of molecular and cellular effects .
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-(Allyloxy)benzohydrazide in laboratory experiments include its low cost, ease of synthesis, and its wide range of applications. The main limitation of the compound is its lack of specificity, as it has the potential to react with a variety of electrophiles.
Zukünftige Richtungen
There are many potential future directions for research involving 3-(Allyloxy)benzohydrazide. These include further exploration of its mechanism of action, its potential applications in pharmaceuticals, and its potential as an antimicrobial agent. Further research could also be conducted on its cytotoxic activity and its potential use as a catalyst in organic reactions. Finally, research could be conducted on its potential use in the synthesis of various heterocyclic compounds and polymers.
Synthesemethoden
3-(Allyloxy)benzohydrazide is synthesized from the reaction of benzohydrazide and allyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent such as ethanol or methanol. The reaction yields a white crystalline solid that is soluble in water and ethanol.
Wissenschaftliche Forschungsanwendungen
Gelierung und Anwendung bei der Ölunfallbeseitigung
Benzohydrazidderivate, einschließlich “3-(Allyloxy)benzohydrazid”, wurden als in der Lage beschrieben, in kommerziellen Brennstoffen wie Dieselkraftstoff stabile Gele zu bilden . Diese Gele haben niedrige kritische Gelkonzentrationen (CGCs) und gute mechanische Eigenschaften . Der Gelierungsprozess beinhaltet die Selbstassemblierung von Molekülen zu einem 3D-Netzwerk aus Fibrillen, angetrieben durch Wasserstoffbrückenbindungen, Van-der-Waals-Kräfte und π-π-Wechselwirkungen . Diese Gele können zur Behandlung von Ölunfällen verwendet werden und ermöglichen eine schnelle (<30 s) und effektive Ölbeseitigung bei Raumtemperatur .
Antibakterielle Aktivität
Benzohydrazidderivatkomplexe, die “this compound” enthalten können, wurden auf ihre antibakterielle Aktivität untersucht . Diese Komplexe wurden synthetisiert und charakterisiert, und ihre antimikrobielle Aktivität wurde gegen drei pathogene Bakterien untersucht . Die Reihenfolge der Aktivität der Komplexe wurde bestimmt, was wertvolle Einblicke in ihre potenzielle Verwendung bei der Bekämpfung bakterieller Infektionen liefert .
Katalytische Aktivität in chemischen Reaktionen
Benzohydrazidderivatkomplexe können als Katalysatoren in verschiedenen chemischen Reaktionen wirken . Sie können die katalytische Aktivität und Selektivität beeinflussen, was diese Komplexe in der synthetischen Chemie wertvoll macht .
Potenzielle pharmakologische Aktivitäten
Benzohydrazidderivatkomplexe können antibakterielle, antifungale, antitumorale oder entzündungshemmende Eigenschaften aufweisen . Forscher untersuchen ihre Wechselwirkungen mit Biomolekülen für die potenzielle Medikamentenentwicklung .
Wechselwirkung mit biologisch relevanten Molekülen
Benzohydrazidkomplexe können verwendet werden, um die Wechselwirkung mit biologisch relevanten Molekülen zu verstehen . Dies könnte Einblicke in ihre potenzielle Rolle in biologischen Systemen liefern .
Gelierung in Ethanol und anderen Lösungsmitteln
Neben Alkanlösungsmitteln und kommerziellen Brennstoffen können Benzohydrazidderivate, einschließlich “this compound”, Gele in Ethanol und anderen Lösungsmitteln wie Toluol und Dimethicon bilden . Diese Gele können als Supergelatoren in Dimethicon betrachtet werden, da die CGCs dieser Gele so niedrig wie 0,67 mg/mL sein können .
Biochemische Analyse
Biochemical Properties
3-(Allyloxy)benzohydrazide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, benzohydrazide derivatives, including 3-(Allyloxy)benzohydrazide, have been shown to exhibit significant anti-bacterial and anti-fungal activities by inhibiting the growth of microbial cells . The compound’s interaction with specific enzymes, such as hydrolases and oxidoreductases, leads to the disruption of essential metabolic pathways in these microorganisms, thereby exerting its antimicrobial effects.
Cellular Effects
3-(Allyloxy)benzohydrazide has been found to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that benzohydrazide derivatives can induce apoptosis in cancer cells by activating caspase enzymes and promoting the release of cytochrome c from mitochondria . Additionally, 3-(Allyloxy)benzohydrazide has been observed to inhibit the proliferation of certain cancer cell lines by downregulating the expression of oncogenes and upregulating tumor suppressor genes.
Molecular Mechanism
The molecular mechanism of 3-(Allyloxy)benzohydrazide involves its interaction with various biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound binds to the active sites of target enzymes, forming stable complexes that inhibit their catalytic activity . This inhibition disrupts essential biochemical pathways, resulting in the observed biological effects. For example, the binding of 3-(Allyloxy)benzohydrazide to DNA topoisomerase II has been shown to prevent the relaxation of supercoiled DNA, thereby inhibiting DNA replication and transcription in cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(Allyloxy)benzohydrazide have been observed to change over time. The compound’s stability and degradation play a significant role in its long-term effects on cellular function. Studies have shown that 3-(Allyloxy)benzohydrazide is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Prolonged exposure to the compound can lead to the accumulation of reactive oxygen species (ROS) in cells, resulting in oxidative stress and potential cytotoxicity .
Dosage Effects in Animal Models
The effects of 3-(Allyloxy)benzohydrazide vary with different dosages in animal models. At low doses, the compound has been shown to exhibit therapeutic effects, such as anti-inflammatory and anti-cancer activities . At higher doses, 3-(Allyloxy)benzohydrazide can induce toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the compound’s ability to generate ROS and cause oxidative damage to cellular components.
Metabolic Pathways
3-(Allyloxy)benzohydrazide is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolic process results in the formation of reactive intermediates that can further interact with cellular macromolecules, leading to the observed biological effects. Additionally, 3-(Allyloxy)benzohydrazide has been shown to affect metabolic flux by altering the levels of key metabolites in cells .
Transport and Distribution
The transport and distribution of 3-(Allyloxy)benzohydrazide within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which facilitate its accumulation in target tissues . Once inside the cells, 3-(Allyloxy)benzohydrazide binds to intracellular proteins, such as albumin and globulins, which help in its distribution and localization within various cellular compartments .
Subcellular Localization
The subcellular localization of 3-(Allyloxy)benzohydrazide plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and mitochondria, where it exerts its biological effects . The presence of specific targeting signals and post-translational modifications, such as phosphorylation and acetylation, directs 3-(Allyloxy)benzohydrazide to these compartments . This subcellular localization is essential for the compound’s interaction with target biomolecules and the subsequent modulation of cellular processes.
Eigenschaften
IUPAC Name |
3-prop-2-enoxybenzohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-2-6-14-9-5-3-4-8(7-9)10(13)12-11/h2-5,7H,1,6,11H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IALBFDOKWWZYGE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC(=C1)C(=O)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

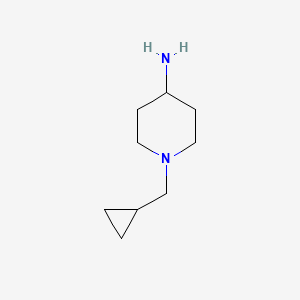
![3-[(4-Aminopiperidin-1-yl)methyl]phenol](/img/structure/B1286172.png)
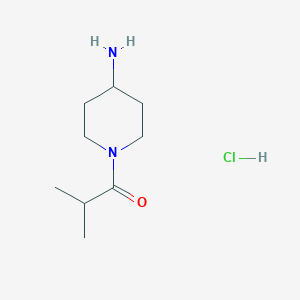
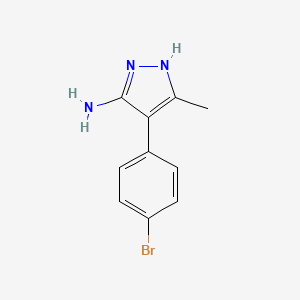

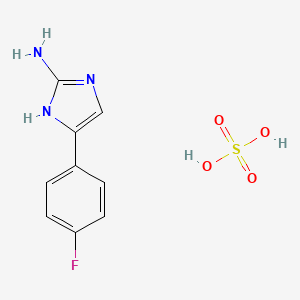
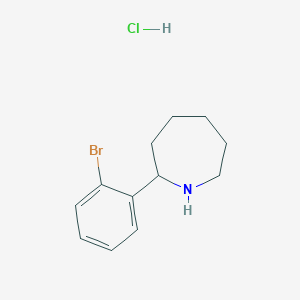

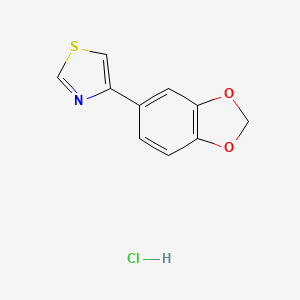

![3-Bromo-7-methylimidazo[1,2-A]pyridine](/img/structure/B1286194.png)
